molecular formula C11H15Cl2NO B7862925 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862925
M. Wt: 248.15 g/mol
InChI Key: PPPGFMBEWNWVSI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a dichloro-benzyl group attached to an ethyl-amino-ethanol moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol typically involves the following steps:

  • Benzyl Derivative Formation: The starting material, 3,4-dichlorobenzyl chloride, is reacted with ethylamine to form the benzyl derivative.

  • Amination Reaction: The benzyl derivative undergoes amination with ethylamine under controlled conditions to introduce the amino group.

  • Reduction: The resulting compound is then reduced, often using hydrogenation techniques, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Hydrogenation is typically carried out using palladium or platinum catalysts.

  • Substitution: Reagents such as halogens or alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Dichlorobenzyl aldehyde or ketone derivatives.

  • Reduction Products: Ethylamine derivatives or alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways. Further research is needed to elucidate the precise mechanisms and targets involved.

Comparison with Similar Compounds

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol is compared to other similar compounds, such as:

  • 3,4-Dichlorobenzyl alcohol: Similar structure but lacks the amino-ethanol moiety.

  • Ethylamine derivatives: Similar amino group but different benzyl group.

  • Other dichloro-benzyl compounds: Variations in the position and number of chlorine atoms.

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-2-14(5-6-15)8-9-3-4-10(12)11(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPGFMBEWNWVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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